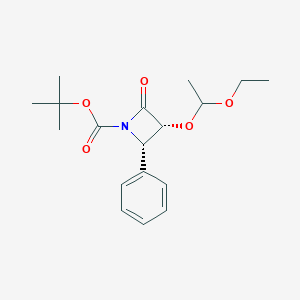

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate

Vue d'ensemble

Description

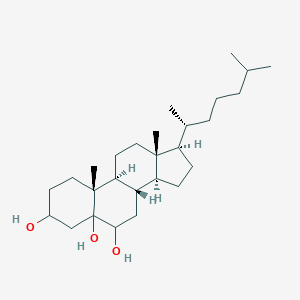

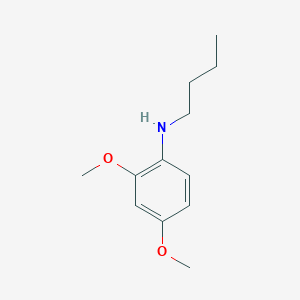

“(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate” is a chemical compound with the CAS number 201856-57-7 . It has a molecular weight of 335.4 . This compound is used as a reagent in the synthesis of abeo-taxane derivatives that possess broad inhibitory effects against proliferation of colon cancer, melanoma, and renal cancer cell lines .

Molecular Structure Analysis

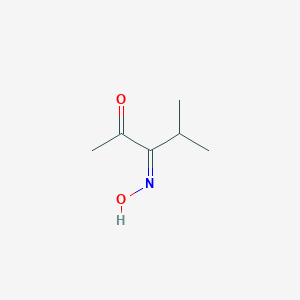

The molecular formula of this compound is C18H25NO5 . The InChI code is 1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 459.6±45.0 °C and a density of 1.16 . It should be stored at a temperature of 2-8°C . The pKa is predicted to be -4.97±0.60 .Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for probing protein structure and function. Its unique chemical properties allow it to interact with proteins in a way that can reveal insights into protein folding, stability, and interactions .

Organic Synthesis

In the field of organic synthesis, this compound is a valuable intermediate. It can be used to synthesize a variety of complex molecules, particularly those with pharmaceutical relevance. Its stable azetidine ring provides a scaffold that can be further functionalized to create new compounds.

Medicinal Chemistry

Medicinal chemists use this compound to develop new therapeutic agents. Its structure is conducive to modifications that can lead to the discovery of novel drugs with potential applications in treating diseases .

Material Science

The compound’s robust structure makes it suitable for creating materials with specific properties. Researchers can incorporate it into polymers to enhance their durability or to impart other desirable characteristics.

Chemical Biology

In chemical biology, this compound can be used as a probe to study biological systems. It can help in understanding the chemical basis of biological processes and in the development of chemical tools for biology research .

Analytical Chemistry

Analytical chemists may use this compound as a standard or reagent in various analytical techniques. Its consistent and well-defined properties make it ideal for use in calibrating instruments or validating methods .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a synthetic precursor of the β-lactam-type side chain ofpaclitaxel . Paclitaxel is a well-known anticancer drug that primarily targets microtubules in cells, stabilizing them and preventing their disassembly, which is crucial for cell division .

Mode of Action

Paclitaxel binds to the β-subunit of tubulin in microtubules, stabilizing them and preventing their disassembly . This disrupts the cell cycle, particularly the mitosis phase, leading to cell death .

Biochemical Pathways

The compound, being a precursor to paclitaxel, likely affects the same biochemical pathways. Paclitaxel’s main pathway is the cell cycle , specifically the mitosis phase. By stabilizing microtubules, paclitaxel prevents the normal breakdown of microtubules during cell division, disrupting the formation of the mitotic spindle necessary for cell division .

Pharmacokinetics

Paclitaxel is known for its poor solubility in water and is usually administered intravenously in a solution with Cremophor EL . The bioavailability of paclitaxel can be affected by factors such as metabolism by the liver enzyme CYP2C8 and the efflux transporter P-glycoprotein .

Result of Action

The result of the compound’s action, through its conversion to paclitaxel, is the disruption of the cell cycle, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and transporters can affect the metabolism and distribution of the compound. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

Propriétés

IUPAC Name |

tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTZICYNMYGUNU-JQXSQYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432979 | |

| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

CAS RN |

201856-57-7 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201856-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)